molecular formula C13H23NO3 B2873439 N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine CAS No. 1335041-88-7

N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine

Cat. No.: B2873439
CAS No.: 1335041-88-7
M. Wt: 241.331
InChI Key: XKRDZQVAJMONQQ-UHFFFAOYSA-N
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Description

N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine is a versatile chemical compound used in scientific research. It exhibits unique properties that make it ideal for synthesizing various organic molecules. The compound contains a tetrahydropyran ring, a Boc (tert-butoxycarbonyl) protecting group, and a prop-2-en-1-yl substituent, which contribute to its reactivity and utility in organic synthesis.

Scientific Research Applications

N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine functionalities.

    Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive molecules.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine typically involves the following steps:

    Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Boc protecting group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Addition of the prop-2-en-1-yl group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the Boc protecting group is removed under acidic conditions, and the amine functionality can be further modified using various reagents.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine involves its reactivity towards various chemical reagents. The Boc protecting group can be selectively removed under acidic conditions, revealing the amine functionality, which can then participate in further chemical reactions. The prop-2-en-1-yl group provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives.

Comparison with Similar Compounds

N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine can be compared with other similar compounds, such as:

    N-Boc-4-iodo-L-phenylalanine: This compound contains a Boc protecting group and an iodine atom, and is used in peptide synthesis.

    4-Aminotetrahydropyran: This compound lacks the Boc protecting group and the prop-2-en-1-yl substituent, making it less versatile in synthetic applications.

The uniqueness of this compound lies in its combination of the Boc protecting group and the prop-2-en-1-yl substituent, which provide multiple sites for chemical modification and enhance its utility in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(4-prop-2-enyloxan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-6-13(7-9-16-10-8-13)14-11(15)17-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRDZQVAJMONQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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